Nifedipine

Overview

Description

Nifedipine, a 1,4-dihydropyridine (DHP) calcium channel blocker (CCB), is widely used to treat hypertension and angina. It inhibits voltage-gated L-type calcium channels in vascular smooth muscle, reducing intracellular calcium influx and causing vasodilation . Its efficacy in lowering blood pressure (BP) and improving cardiac outcomes has been validated in clinical trials, such as the Shanghai Trial of this compound in the Elderly (STONE) and Systolic Hypertension in China (Syst-CHINA) study . However, its pharmacological profile, including reflex tachycardia and variable bioavailability, has driven the development of structurally or functionally related compounds for improved therapeutic outcomes.

Biological Activity

Nifedipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects and side effects. This article explores the pharmacological actions, clinical efficacy, and safety profile of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its primary action by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. However, recent studies have revealed additional mechanisms:

- Calcium-Independent Effects : this compound has been shown to facilitate neurotransmitter release independently of calcium influx. This was demonstrated in a study where this compound increased spontaneous glutamate release in a calcium-independent manner, affecting synaptic transmission in the central nervous system .

- Nitric Oxide Production : The drug also promotes the production of nitric oxide, which contributes to vasodilation and improved blood flow .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing hypertension and angina. Below are key findings from clinical trials:

Hypertension Management

A multi-center study involving 102 participants compared this compound GITS (gastrointestinal therapeutic system) with hydrochlorothiazide (HCTZ). Results indicated:

- Blood Pressure Reduction : this compound GITS significantly reduced systolic blood pressure (SBP) by an average of 15.9 mmHg compared to 5.7 mmHg with propranolol (p < 0.001) .

- Patient Response : 61% of patients achieved a goal decrease in sitting BP compared to 25% in the propranolol group .

| Study | Treatment | SBP Reduction (mmHg) | Proportion Achieving Goal BP |

|---|---|---|---|

| Gavras et al. (1987) | This compound GITS | 15.9 | 61% |

| Frishman et al. (1989) | Propranolol | 5.7 | 25% |

Angina Management

In a double-blind trial involving 138 patients with unstable angina, the addition of this compound to standard therapy resulted in fewer treatment failures compared to placebo (30 vs. 43 patients) . This suggests a significant benefit of this compound in improving outcomes for patients with unstable angina.

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as transient hypotension and gastrointestinal disturbances. The incidence of adverse events was low in large studies, with only 0.4% experiencing significant side effects .

Case Studies

- Long-Term Efficacy : A study involving 7395 Chinese patients showed that 93% were effectively treated with this compound GITS, achieving a mean BP reduction of 27.7/14.8 mmHg over an average observation period of nine weeks .

- Side Effects Monitoring : In pharmacokinetic studies, mild side effects were reported in only four out of eight patients receiving various doses of this compound .

Scientific Research Applications

FDA-Approved Indications

Nifedipine is indicated for several cardiovascular conditions:

- Chronic Stable Angina : this compound reduces the frequency of angina attacks and increases exercise tolerance. Long-acting formulations are preferred due to their sustained effects .

- Hypertension : It can be used as monotherapy or in combination with other antihypertensives, such as ACE inhibitors or diuretics .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

- Raynaud's Phenomenon : this compound helps alleviate symptoms by promoting vasodilation .

- Severe Hypertension in Pregnancy : It is used for managing hypertension during pregnancy and postpartum .

- Pulmonary Arterial Hypertension : this compound can be utilized in group 1 pulmonary arterial hypertension cases .

- Tocolysis : It is employed to delay preterm labor by relaxing uterine contractions .

Case Study Insights

- Atrial Fibrillation as a Complication : A case report highlighted a patient experiencing atrial fibrillation after receiving this compound for threatened preterm labor. The patient developed significant tachycardia and required intensive monitoring before stabilizing with alternative medications .

- Long-Acting this compound in Hypertension Management : A study compared long-acting this compound with other antihypertensives, demonstrating superior efficacy in reducing blood pressure without significant changes in heart rate compared to propranolol .

Pharmacokinetic Studies

Recent pharmacokinetic modeling studies have shown that:

- This compound's pharmacokinetic parameters can be accurately predicted using physiologically-based pharmacokinetic (PBPK) models, aiding in understanding its interactions with other drugs like apatinib in cancer patients .

- The modeling confirmed that dose adjustments may be necessary for patients with hepatic impairment when combining this compound with certain medications .

Comparative Efficacy

Chemical Reactions Analysis

Metabolic Pathways via CYP3A4

Nifedipine is predominantly metabolized by the hepatic enzyme CYP3A4 into inactive metabolites. The primary metabolic pathway involves oxidation to 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid , followed by further hydroxylation to 2-hydroxymethyl-pyridine carboxylic acid . Minor pathways include dehydrogenation to dehydrothis compound .

Key Data:

| Metabolite | Pathway | Enzyme Involvement |

|---|---|---|

| Methoxycarbonyl derivative | Primary oxidation | CYP3A4 |

| Hydroxymethyl derivative | Secondary oxidation | CYP3A4 |

| Dehydrothis compound | Dehydrogenation | CYP3A4 (minor) |

Approximately 60–80% of metabolites are excreted renally, with the remainder eliminated via feces .

Enzymatic Oxidation by Horseradish Peroxidase

Horseradish peroxidase (HRP) catalyzes the single-electron oxidation of this compound, forming a radical cation intermediate (NF- ⁺ ) and ferroperoxidase. This reaction mirrors NADH oxidation mechanisms, suggesting a conserved enzymatic process for synthetic and endogenous substrates .

Mechanism:

-

Electron Transfer: NF → NF- ⁺ + Per³⁺ (ferriperoxidase).

-

Regeneration: Per³⁺ reduced back to Per²⁺ (ferroperoxidase).

Photodegradation Kinetics

This compound exhibits light-sensitive degradation with biphasic kinetics:

-

Phase 1 (0–50% degradation): Zero-order kinetics (k = 0.012 min⁻¹).

-

Phase 2 (>50% degradation): First-order kinetics (k = 0.031 min⁻¹) .

Degradation Products:

Thermal Decomposition

At elevated temperatures, this compound decomposes to release toxic nitrogen oxides (NO, NO₂). This reaction is critical for storage and manufacturing considerations .

Hazard Profile:

| Condition | Byproduct | Risk Level |

|---|---|---|

| Heating >200°C | NOₓ | High |

| Prolonged light exposure | Radicals | Moderate |

Host-Guest Complexation with Cyclodextrins

This compound forms inclusion complexes with β-cyclodextrin derivatives (e.g., HP-β-CD, Me-β-CD), enhancing solubility and dissolution rates.

Complexation Methods & Outcomes :

| Method | Cyclodextrin | FTIR Peak Shifts (cm⁻¹) | Dissolution Rate (30 min) |

|---|---|---|---|

| Kneading | HP-β-CD | 3334 → 3330 (N-H) | 93.37% (F3) |

| Lyophilization | Me-β-CD | 1682 → 1684 (C=O) | 98.79% (F6) |

| Coprecipitation | HP-β-CD | 1529 → 1530 (NO₂) | 99.11% (F3) |

Impact:

Analytical Reactions for Quantification

Spectrophotometric methods leverage this compound’s nitro group reactivity:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying nifedipine in biological samples?

Thin-layer chromatography (TLC) using hexane:1,4-dioxane:2-propanol (15:5:2) as a solvent system is effective for separating this compound (Rf = 0.40) from its decomposition products (Rf = 0.57). UV light (254 nm) enables spot visualization, while HPLC with validated protocols (e.g., using DAS 2.0 software) is preferred for pharmacokinetic quantification in plasma .

Q. How should researchers design in vitro studies to assess this compound metabolism?

Use hepatic microsomes (e.g., rat liver microsomes) and CYP3A4-specific inhibitors to evaluate metabolic pathways. Measure kinetic constants (Km, Vmax) via nonlinear regression and determine inhibition constants (Ki) using Lineweaver-Burk plots. Ensure quantitation limits (e.g., 2.34 mmol/L for this compound) are validated .

Q. What are the standard protocols for ensuring reproducibility in this compound formulation studies?

Employ design-of-experiment (DoE) approaches like the Box-Behnken design to optimize polymeric microsphere formulations. Key parameters include polymer concentration, crosslinking agent ratio, and drug release kinetics. Validate responses (e.g., encapsulation efficiency) using regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound polymorphism studies?

Polymorphic forms (α, β, γ) exhibit solvent-dependent crystallization. For example, the β form dominates in DMSO and MeCN, while γ forms arise in DMF. Use single-crystal X-ray diffraction (SCXRD) for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Cross-reference with CSD databases (e.g., BICCIZ06) .

Q. What methodologies are critical for assessing this compound's environmental risk?

Calculate Predicted Environmental Concentrations (PEC) using regional sales data and compare against EU action limits (0.01 µg/L). Note that insufficient aquatic toxicity data currently preclude PNEC derivation, necessitating probabilistic modeling for risk extrapolation .

Q. How do inter-individual differences impact this compound pharmacokinetics in drug interaction studies?

In vivo rat studies show dose-dependent variability (e.g., 12–57% Cmax reduction with baicalin co-administration). Use non-compartmental pharmacokinetic models (DAS 2.0 software) and stratified analyses to account for factors like CYP3A4 activity and plasma protein binding .

Q. What advanced techniques validate co-amorphous this compound systems for enhanced solubility?

Pair this compound with valsartan or famotidine and characterize via X-ray diffraction (PXRD), FTIR, and molecular dynamics simulations. Stability testing under accelerated conditions (40°C/75% RH) and in vitro dissolution profiling (pH 1.2–6.8) are essential .

Q. How can population pharmacokinetic models improve this compound dosing regimens?

Integrate covariates like age, hepatic function, and CYP3A4 polymorphisms using nonlinear mixed-effects modeling (NONMEM). Validate models with bootstrap analysis and visual predictive checks to optimize therapeutic indices .

Q. Methodological Considerations

Q. How should researchers address conflicting data in this compound-calcium channel interaction studies?

Perform patch-clamp electrophysiology to isolate L-type channel contributions. Linear regression of plateau potential durations against this compound-sensitive components clarifies dose-response relationships. Control for voltage-gated sodium/potassium channel interference .

Q. What statistical approaches are recommended for analyzing this compound clinical trial data with small sample sizes?

Use exact tests (e.g., Fisher’s) for adverse effect comparisons and Bayesian hierarchical models to pool sparse data. Narrative synthesis is advised when heterogeneity precludes meta-analysis .

Q. Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| TLC Rf (this compound) | 0.40 | |

| Hepatic Metabolism (CYP3A4) | 60–80% urinary excretion | |

| Baicalin Interaction (Cmax Reduction) | 40–65% | |

| Co-amorphous Stability | >6 months (accelerated conditions) |

Comparison with Similar Compounds

Structural Analogs: Dihydropyridine Derivatives

Compound C (1,4-DHP Derivative)

- Efficacy : In phenylephrine-induced hypertensive rats, Compound C (100–1000 μg/kg) reduced mean arterial BP (MBP) to levels comparable to nifedipine. However, compounds A, B, D, and E showed weaker effects .

- Mechanism : Shares the DHP core with this compound but incorporates bis-cyclohexyl or bis-phenyl alkyl ester substitutes at C-3/C-5 and a 4-(1-methyl-4-nitro-5-imidazolyl) moiety at C-4, enhancing target specificity .

Nitroimidazole Derivatives

- Calcium Antagonism : Certain derivatives (e.g., alkyl 1,4-dihydro-2,6-dimethyl-4-nitroimidazole-3,5-pyridine dicarboxylates) demonstrated calcium antagonist activity 10–1000× more potent than this compound (IC₅₀ = 10⁻¹⁰–10⁻¹³ M vs. This compound’s 1.09 × 10⁻¹¹ M) .

Mebudipine

- Advantages : Superior vasoselectivity and longer biological half-life compared to this compound.

- Limitations : Low oral bioavailability (<20%), similar to this compound and other DHPs like nimodipine and nitrendipine .

Functional Analogs: Non-DHP Calcium Modulators

FPL 62129 (Novel DHP)

- Cardiovascular Effects: Equipotent to this compound in reducing BP and total peripheral resistance but avoids reflex tachycardia by directly inhibiting sinus node activity .

- Cardiac Profile: Unlike this compound, FPL 62129 prolongs PR interval duration post-autonomic block, indicating distinct electrophysiological effects .

Bay K 8644

- Mechanistic Contrast : Acts as a calcium channel agonist, increasing extracellular Ca²⁺ entry in rat portal vein. This compound abolishes this effect, highlighting their antagonistic interaction .

Bioisosteric and Hybrid Compounds

Pyrimidine Derivatives (SQ 32926, SQ 32547)

- Oral Activity : Demonstrated superior oral potency and faster onset than this compound in preclinical models .

- Structural Basis : Retain the bioisosteric DHP nucleus but replace the nitro group with aza moieties, enhancing metabolic stability .

This compound Photoproduct (NTP)

- Antioxidant Capacity : NTP, formed by this compound photolysis, exhibited 2–3× higher antioxidant activity in LDL and phosphatidylcholine liposomes. It scavenges lipid radicals via nitroso spin traps (EPR-confirmed), unlike this compound, which lacks antioxidant effects .

Combination Therapies

This compound/Indomethacin

This compound/Cisplatin

- Antitumor Enhancement : this compound uniquely potentiated cisplatin’s efficacy in cisplatin-resistant B16a-Pt tumors, unlike other calcium modulators (e.g., verapamil) .

Comparative Data Tables

Table 1: Pharmacodynamic Comparison of Selected Compounds

Table 2: Pharmacokinetic and Clinical Profiles

Properties

IUPAC Name |

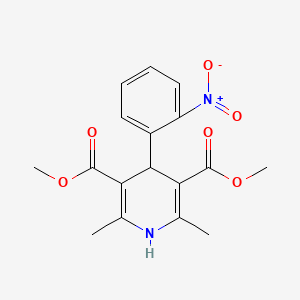

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nifedipine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nifedipine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60299-11-8 (mono-hydrochloride) | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025715 | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.6X10-8 mm Hg at 25 °C | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

21829-25-4, 193689-82-6, 915092-63-6 | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193689-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21829-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, 3,5-dimethyl ester, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915092-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifedipine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021829254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nifedipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifedipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ZF7L6G2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C | |

| Record name | NIFEDIPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nifedipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifedipine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.